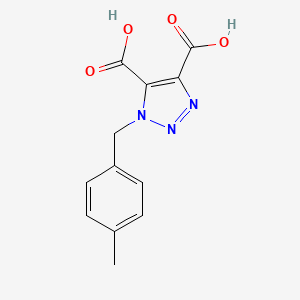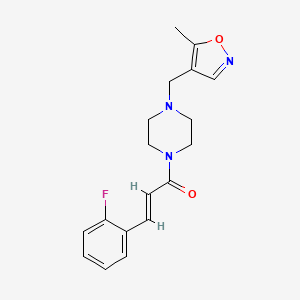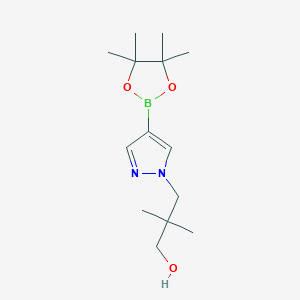
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. This compound was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous studies investigating its potential therapeutic applications.
Applications De Recherche Scientifique
Cancer Treatment
This compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are known for their role in cancer therapy, as they can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The inhibition of HDAC8 by this compound could be beneficial in treating various cancers, including T-cell lymphomas and multiple myeloma .
Neurodegenerative Diseases
HDAC inhibitors, including those targeting HDAC8, have been investigated for their neuroprotective effects. This compound could potentially be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating gene expression and reducing neuroinflammation .
Inflammatory Disorders
The anti-inflammatory properties of HDAC inhibitors make this compound a candidate for treating inflammatory diseases. By inhibiting HDAC8, it may help reduce the expression of pro-inflammatory cytokines and other inflammatory mediators, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Diseases
Research has indicated that HDAC inhibitors can have cardioprotective effects. This compound could be explored for its potential to treat cardiovascular diseases by improving heart function, reducing fibrosis, and preventing cardiac hypertrophy .
Metabolic Disorders
HDAC inhibitors have been studied for their role in metabolic regulation. This compound might be useful in treating metabolic disorders such as diabetes and obesity by influencing insulin sensitivity and lipid metabolism .
Infectious Diseases
The modulation of immune responses by HDAC inhibitors suggests that this compound could be effective against certain infectious diseases. By enhancing the host’s immune response, it could help in the treatment of viral and bacterial infections .
Autoimmune Diseases
Autoimmune diseases, characterized by an overactive immune response against the body’s own tissues, could potentially be managed with HDAC inhibitors. This compound may help in modulating immune responses and reducing autoimmune reactions in diseases like lupus and multiple sclerosis .
Epigenetic Research
Beyond therapeutic applications, this compound can be a valuable tool in epigenetic research. By inhibiting HDAC8, researchers can study the role of histone acetylation in gene expression and chromatin structure, advancing our understanding of epigenetic regulation .
Propriétés
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(24)18-12-16(23)14-4-2-3-5-17(14)25-18/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXAYWLGYGBGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)




